molecular formula C8H13ClHgN2O3 B14172033 Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl- CAS No. 3367-28-0

Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-

Cat. No.: B14172033
CAS No.: 3367-28-0
M. Wt: 421.24 g/mol
InChI Key: DVCUEBLYZSYOAH-UHFFFAOYSA-M
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Description

Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, is a derivative of hydantoin, a heterocyclic organic compound Hydantoins are known for their diverse biological and pharmacological activities, making them significant in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydantoin derivatives typically involves the cyclization of ureido derivatives of amino esters. For 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-hydantoin, the process may involve the reaction of an appropriate amino ester with chloromercuri reagents under controlled conditions. Mechanochemical methods, such as ball-milling, can also be employed to prepare hydantoin derivatives, offering an eco-friendly and efficient approach .

Industrial Production Methods

Industrial production of hydantoin derivatives often utilizes large-scale mechanochemical processes or solution-phase synthesis. These methods ensure high yields and purity of the final product. The use of non-conventional activation techniques, such as mechanochemistry, has gained popularity due to its sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chloromercuri compounds, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield various functionalized hydantoin derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, involves its interaction with specific molecular targets and pathways. The chloromercuri group can interact with biological molecules, potentially disrupting their normal functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This differentiates it from other hydantoin derivatives, which may lack such functional groups .

Properties

CAS No.

3367-28-0

Molecular Formula

C8H13ClHgN2O3

Molecular Weight

421.24 g/mol

IUPAC Name

chloro-[2-methoxy-3-(3-methyl-2,5-dioxoimidazolidin-1-yl)propyl]mercury

InChI

InChI=1S/C8H13N2O3.ClH.Hg/c1-6(13-3)4-10-7(11)5-9(2)8(10)12;;/h6H,1,4-5H2,2-3H3;1H;/q;;+1/p-1

InChI Key

DVCUEBLYZSYOAH-UHFFFAOYSA-M

Canonical SMILES

CN1CC(=O)N(C1=O)CC(C[Hg]Cl)OC

Origin of Product

United States

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